Omethoate

Beschreibung

Eigenschaften

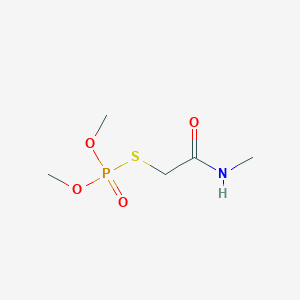

IUPAC Name |

2-dimethoxyphosphorylsulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXOQEXFMJCDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037580 | |

| Record name | Omethoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow oily liquid; [HSDB] | |

| Record name | Omethoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at about 135 °C | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in alcohols, acetone, and many hydrocarbons. Slightly soluble in diethyl ether. Almost insoluble in petroleum ether., Soluble in toluene. Miscible in dichloromethane, 2-propanol. Nearly insoluble in n-hexane., Readily soluble in water. | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 1.32 | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000248 [mmHg], 2.48X10-5 mm Hg at 20 °C | |

| Record name | Omethoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to yellowish oily liquid | |

CAS No. |

1113-02-6 | |

| Record name | Omethoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omethoate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omethoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Omethoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMETHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28U28EWE79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Solidifies at -28 °C | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Omethoate's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of omethoate, a potent organophosphorus insecticide, as an inhibitor of acetylcholinesterase (AChE). The document outlines the biochemical interactions, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound's effects on this critical enzyme.

Introduction

This compound (C₅H₁₂NO₄PS) is a systemic insecticide and acaricide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1][2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process crucial for terminating nerve impulses at cholinergic synapses.[4][5] By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors, which can cause neuromuscular paralysis and, at high doses, respiratory failure and death.[6][7]

Mechanism of Acetylcholinesterase Inhibition

This compound is a direct and irreversible inhibitor of acetylcholinesterase.[3][8] The mechanism of inhibition involves the covalent modification of the AChE active site. The phosphorus atom of this compound is electrophilic and reacts with a nucleophilic serine residue within the catalytic triad (B1167595) of the enzyme.[4][6] This reaction results in the phosphorylation of the serine hydroxyl group, forming a stable, covalent bond. The phosphorylated enzyme is rendered inactive and unable to perform its physiological function of hydrolyzing acetylcholine.[6]

The reaction between acetylcholinesterase and this compound has been characterized as a bimolecular process.[3][8] The inactivation of the enzyme leads to a buildup of acetylcholine at neuromuscular junctions and in the central nervous system, causing overstimulation of muscarinic and nicotinic acetylcholine receptors.[4]

Quantitative Inhibitory Data

The potency of this compound as an AChE inhibitor has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC50) or the bimolecular rate constant (kᵢ). The following table summarizes key quantitative data from the literature.

| Enzyme Source | Inhibitor | Parameter | Value | Reference |

| Rat Brain | This compound | kᵢ | 1.65 x 10⁻³ L·mol⁻¹·min⁻¹ | [8] |

| Housefly Head | This compound | kᵢ | 9.2 x 10⁻⁵ L·mol⁻¹·min⁻¹ | [8] |

| Eel Electroplaque | This compound | IC50 | ~3 mM | [9] |

| Mouse Muscle | This compound | IC50 | ~10 µM | [9] |

Note: Direct comparison of values should be made with caution due to variations in experimental conditions, enzyme purity, and assay methodologies.

Signaling Pathway Disruption

The normal functioning of a cholinergic synapse involves the release of acetylcholine from the presynaptic neuron, which then binds to receptors on the postsynaptic neuron, propagating the nerve signal. Acetylcholinesterase, located in the synaptic cleft, rapidly degrades acetylcholine to terminate the signal. This compound disrupts this process by inhibiting AChE, as depicted in the following diagram.

References

- 1. This compound (Ref: ENT 25776) [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review: Organophosphorus toxicants, in addition to inhibiting acetylcholinesterase activity, make covalent adducts on multiple proteins and promote protein crosslinking into high molecular weight aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 211. This compound (WHO Pesticide Residues Series 1) [inchem.org]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of Omethoate for Environmental Fate Modeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of the organophosphate insecticide Omethoate. Understanding these properties is critical for predicting its environmental fate, transport, and potential impact. The data presented is crucial for developing and parameterizing environmental models to assess exposure and risk.

Physicochemical Data of this compound

The following tables summarize the key physicochemical properties of this compound, which are fundamental inputs for environmental fate and transport models.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂NO₄PS | [1] |

| Molecular Weight | 213.19 g/mol | [2] |

| Physical State | Colorless to yellow oily liquid | [1] |

| Melting Point | ~ -28 °C (Solidifies) | [3] |

| Boiling Point | ~ 135 °C (Decomposes) | [1][3] |

| Density | 1.32 g/cm³ at 20 °C | [2][4] |

| Vapor Pressure | 2.48 x 10⁻⁵ mm Hg at 20 °C3.3 x 10⁻³ Pa at 20 °C19.0 mPa at 20 °C | [1][3][5] |

Table 2: Environmental Partitioning Properties of this compound

| Property | Value | Interpretation & Reference(s) |

| Water Solubility | Readily soluble in water>200 g/L at 20 °C500,000 mg/L at 20 °C, pH 7 | High potential for leaching and runoff.[1][3][6] |

| Octanol-Water Partition Coefficient (log Kow) | -0.74-0.9 | Low potential for bioaccumulation in organisms.[1][3] |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Estimated as 9.4 L/kg | Very high mobility in soil.[1][7] |

| Henry's Law Constant | 4.6 x 10⁻¹⁴ atm·m³/mol (estimated)4.62 x 10⁻⁹ Pa·m³/mol at 25 °C | Essentially non-volatile from water and moist soil surfaces.[1][3][8] |

| Bioconcentration Factor (BCF) | Estimated as 3 | Low potential for bioconcentration in aquatic organisms.[1] |

Table 3: Environmental Degradation of this compound

| Degradation Pathway | Half-life (t½) | Conditions & Reference(s) |

| Hydrolysis | 26 days | 24 °C, pH 7[1] |

| 102 days | pH 4[5] | |

| 17 days | pH 7[5] | |

| 28 hours | pH 9[5] | |

| 104 ± 9 days | Acidic solutions (pH 3)[9][10][11] | |

| 0.89 ± 0.21 days | Alkaline aqueous solutions (pH 9)[9][10][11] | |

| Aqueous Photolysis | Unlikely to be a significant degradation pathway. No detectable photolysis after 14 hours of irradiation. | This compound does not absorb light at wavelengths above 250 nm.[5] |

| Soil Biodegradation | Rapidly metabolized to CO₂. | [1] |

| 0.9 to 2.8 days (laboratory) | [8] | |

| 3.8 to 25 days (field) | [12] | |

| 77.24% degradation within 5 days | Under optimal conditions with Bacillus sp. YB-10.[13][14] | |

| Atmospheric Degradation (Vapor-phase) | Estimated half-life of a few hours. | Reaction with photochemically-produced hydroxyl radicals.[1] |

Experimental Protocols

The determination of the physicochemical properties listed above is guided by internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). These standardized methods ensure data quality and comparability across different laboratories and regulatory bodies.

Water Solubility (OECD 105 / EPA OCSPP 830.7840)

The flask method is a common and straightforward technique.

-

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the aqueous phase is then determined after separation of the undissolved substance.

-

Apparatus: Constant temperature bath, shaker, centrifuge, analytical instrumentation (e.g., HPLC-UV, GC-MS).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved this compound.

-

The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical method.

-

The experiment is repeated until at least three consecutive measurements show no significant difference in concentration.

-

Vapor Pressure (OECD 104 / EPA OCSPP 830.7950)

Several methods can be employed depending on the expected vapor pressure range. For a substance like this compound with low volatility, the gas saturation method or Knudsen effusion method are suitable.

-

Principle (Gas Saturation): A stream of inert gas is passed through or over the substance at a known flow rate and temperature, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

-

Apparatus: Constant temperature bath, gas flow meter, saturation column, trapping system (e.g., sorbent tubes), analytical instrumentation.

-

Procedure:

-

A sample of this compound is placed in the saturation column.

-

A controlled flow of an inert gas (e.g., nitrogen) is passed through the column at a constant temperature.

-

The vaporized this compound is captured in a trapping system.

-

The quantity of trapped this compound is determined analytically.

-

The vapor pressure is calculated from the mass of vaporized substance, the volume of gas passed, and the temperature.

-

Octanol-Water Partition Coefficient (Kow) (OECD 107 & 117 / EPA OCSPP 830.7550 & 830.7560)

The shake-flask method is the traditional approach, while HPLC methods offer a faster alternative.

-

Principle (Shake-Flask): this compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of this compound in both phases is measured, and the partition coefficient is calculated as the ratio of the concentrations.

-

Apparatus: Separatory funnels, shaker, centrifuge, analytical instrumentation.

-

Procedure:

-

A solution of this compound is prepared in either n-octanol or water.

-

This solution is placed in a separatory funnel with a known volume of the other immiscible solvent.

-

The funnel is shaken to facilitate partitioning until equilibrium is reached.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and water phases is determined.

-

The log Kow is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

Soil Organic Carbon-Water Partition Coefficient (Koc) (OECD 106 & 121 / EPA OCSPP 835.1220)

The batch equilibrium method is the standard for direct measurement.

-

Principle: A solution of this compound is equilibrated with a soil sample of known organic carbon content. The decrease in the aqueous concentration is used to calculate the amount sorbed to the soil, from which the soil-water distribution coefficient (Kd) and subsequently the Koc are determined.

-

Apparatus: Centrifuge tubes, shaker, centrifuge, analytical instrumentation.

-

Procedure:

-

Aqueous solutions of this compound at several concentrations are prepared.

-

A known mass of soil is added to each solution in a centrifuge tube.

-

The tubes are agitated for a period sufficient to reach adsorption equilibrium.

-

The soil suspension is centrifuged to separate the solid and aqueous phases.

-

The concentration of this compound remaining in the aqueous phase is measured.

-

The amount of this compound sorbed to the soil is calculated by difference.

-

The Kd is determined from the slope of the adsorption isotherm (plot of sorbed vs. aqueous concentration).

-

The Koc is calculated by normalizing the Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

-

Hydrolysis as a Function of pH (OECD 111 / EPA OCSPP 835.2120)

-

Principle: The rate of hydrolysis of this compound is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature in the dark.

-

Apparatus: Constant temperature incubator, sterile glassware, pH meter, analytical instrumentation.

-

Procedure:

-

Sterile buffer solutions at pH 4, 7, and 9 are prepared.

-

A known concentration of this compound is added to each buffer solution.

-

The solutions are maintained at a constant temperature (e.g., 25 °C or 50 °C) in the dark.

-

Samples are taken at various time intervals and analyzed for the concentration of this compound and any major degradation products.

-

The degradation rate constants and half-lives are calculated for each pH.

-

Aqueous Photolysis (OECD 316 / EPA OCSPP 835.2240)

-

Principle: The rate of phototransformation of this compound in an aqueous solution is measured upon exposure to a light source that simulates natural sunlight.

-

Apparatus: Photoreactor with a suitable light source (e.g., xenon arc lamp with filters), constant temperature control, quartz reaction vessels, analytical instrumentation.

-

Procedure:

-

A solution of this compound in a sterile aqueous buffer (usually pH 7) is prepared in quartz vessels.

-

The vessels are placed in the photoreactor and irradiated at a constant temperature.

-

Control samples are kept in the dark to measure hydrolysis or other abiotic degradation.

-

Samples are collected from both irradiated and dark control vessels at various time intervals.

-

The concentration of this compound and its photoproducts are determined.

-

The photolysis rate constant and half-life are calculated after correcting for degradation in the dark controls.

-

Aerobic and Anaerobic Soil Biodegradation (OECD 307 / EPA OCSPP 835.4100 & 835.4200)

-

Principle: The rate and route of degradation of this compound are studied in viable soil under controlled laboratory conditions that simulate aerobic or anaerobic environments.

-

Apparatus: Incubation flasks, systems for maintaining aerobic (air flow) or anaerobic (e.g., nitrogen purging) conditions, traps for volatile products (e.g., CO₂), analytical instrumentation.

-

Procedure:

-

Fresh soil samples are treated with a known concentration of this compound (often ¹⁴C-labeled for mass balance).

-

The soil moisture is adjusted to an appropriate level.

-

The treated soil is incubated at a constant temperature under either aerobic or anaerobic conditions.

-

At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products.

-

Volatile products, such as ¹⁴CO₂, are trapped and quantified to assess mineralization.

-

Degradation rates and half-lives are calculated, and a degradation pathway is proposed.

-

Environmental Fate and Transport of this compound

The physicochemical properties of this compound dictate its behavior in the environment. Its high water solubility and very low Koc value indicate a high potential for movement within the soil profile and into water bodies through leaching and surface runoff. Conversely, its low vapor pressure and Henry's Law constant suggest that volatilization from soil and water surfaces is not a significant dissipation pathway.

Once in the environment, this compound is subject to degradation. Hydrolysis is a key abiotic degradation process, with the rate being highly dependent on pH, being much faster under alkaline conditions. Biodegradation in soil and water is also a significant route of dissipation. Photolysis in water is not expected to be a major degradation pathway.

Caption: Environmental fate pathways of this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 5. Determination of n-octanol/water partition coefficient (Kow) of pesticide critical review and comparison of methods | CoLab [colab.ws]

- 6. azom.com [azom.com]

- 7. epa.gov [epa.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. srd.nist.gov [srd.nist.gov]

- 12. acp.copernicus.org [acp.copernicus.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1-Octanol/water partition coefficient (Kow) and pKa for ionisable pesticides measured by a pH-metric method [repository.rothamsted.ac.uk]

An In-depth Technical Guide to the Synthesis of Omethoate

This technical guide provides a comprehensive overview of the primary synthesis pathways for Omethoate (O,O-dimethyl S-(N-methylcarbamoylmethyl) phosphorothioate), a systemic organophosphorus insecticide and acaricide. The document details the chemical precursors, reaction conditions, and experimental protocols for the key manufacturing processes. All quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

This compound is a potent acetylcholinesterase inhibitor used to control a broad spectrum of insects and mites in agricultural and horticultural applications.[1][2] Its synthesis is primarily achieved through two main industrial routes, each with distinct advantages and process parameters. Understanding these pathways is crucial for researchers and professionals involved in agrochemical development and manufacturing.

Chemical Precursors

The synthesis of this compound relies on the availability of several key chemical precursors. The primary starting materials for the main synthesis routes are:

-

Sodium O,O-dimethylthiophosphate: A key reactant in the direct synthesis of this compound.[3][4]

-

2-chloro-N-methylacetamide: The second primary reactant for the direct synthesis method.[3][4]

-

O,O-dimethyl phosphorochloridothioate: An intermediate that can be used to produce an "oxy-thiophosphate" for the rear amine-decomposing method.

-

Methylamine (B109427): A crucial reagent in the "rear amine-decomposing" synthesis pathway.[5][6]

The synthesis of these precursors is a critical first step in the overall manufacturing process of this compound. For instance, 2-chloro-N-methylacetamide can be synthesized from methylamine hydrochloride and chloroacetyl chloride.

Primary Synthesis Pathways

Two predominant pathways for the industrial synthesis of this compound are detailed below:

This pathway represents a direct and efficient method for the production of this compound. The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloro-N-methylacetamide by the sulfur atom of sodium O,O-dimethylthiophosphate.

Reaction Scheme:

(CH₃O)₂P(S)ONa + ClCH₂C(O)NHCH₃ → (CH₃O)₂P(O)SCH₂C(O)NHCH₃ + NaCl

A catalyst, typically potassium iodide, is employed to facilitate the reaction, which is carried out in a solvent such as methanol (B129727).[3][4]

This method involves a multi-step process where an intermediate, referred to as "oxy-thiophosphate," is first synthesized and then reacted with methylamine to yield this compound.[5][6] While the exact structure of the "oxy-thiophosphate" is not explicitly detailed in the search results, it is likely a reactive intermediate derived from O,O-dimethyl phosphorochloridothioate.

Reaction Scheme (Inferred):

Step 1: Formation of "Oxy-thiophosphate" intermediate (CH₃O)₂P(S)Cl + H₂O → (CH₃O)₂P(O)SH (and other intermediates)

Step 2: Reaction with Methylamine Intermediate + CH₃NH₂ → (CH₃O)₂P(O)SCH₂C(O)NHCH₃

This method is characterized by low-temperature reaction conditions during the amination step.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis pathways of this compound, allowing for a direct comparison of their efficiencies and process parameters.

| Parameter | Pathway 1: Single-Step Synthesis | Pathway 2: Rear Amine-Decomposing Method |

| Primary Reactants | Sodium O,O-dimethylthiophosphate, 2-chloro-N-methylacetamide | "Oxy-thiophosphate", Methylamine |

| Catalyst | Potassium Iodide[3][4] | Not explicitly mentioned |

| Solvent | Methanol[3][4] | Chloroform (B151607) (for extraction)[5] |

| Reaction Temperature | ~65°C[3][4] | -10°C to -18°C (amination step)[5] |

| Reaction Time | ~10 hours[3][4] | ~40-60 minutes (amination step)[5] |

| Reported Yield | Up to 96.1%[4] | 82.6% - 91.3% (crude)[5] |

| Reported Purity | Up to 95.22%[4] | 72.7% - 79.3% (crude oil)[5] |

Experimental Protocols

This protocol is based on the reaction of sodium O,O-dimethylthiophosphate and 2-chloro-N-methylacetamide.[3][4]

-

Reaction Setup: To a reaction vessel, add sodium O,O-dimethylthiophosphate, 2-chloro-N-methylacetamide, and potassium iodide in a molar ratio of approximately 1:1:0.05.

-

Solvent Addition: Add methanol as the reaction solvent.

-

Reaction Conditions: Heat the mixture to approximately 65°C and maintain this temperature for about 10 hours with continuous stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Filter the resulting salts from the reaction mixture. Remove the methanol solvent by rotary evaporation to obtain the crude this compound product. Further purification can be achieved through techniques such as distillation or chromatography.

This protocol is based on the patent describing the reaction of an "oxy-thiophosphate" with methylamine.[5][6]

-

Reaction Setup: Charge the "oxy-thiophosphate" intermediate and a solvent like chloroform into a reactor.

-

Cooling: Pre-cool the reactor to a temperature between -15°C and -18°C.

-

Amine Addition: Slowly add a 40% methylamine solution to the cooled reactor while maintaining the temperature at or below -8°C.

-

Incubation: After the addition of methylamine is complete, allow the reaction to incubate for approximately 40 minutes.

-

Neutralization: Neutralize the reaction mixture to a pH of 6-7 by adding hydrochloric acid.

-

Extraction and Purification: Allow the mixture to stand and separate. Extract the crude product with chloroform. The combined organic layers are then subjected to reduced pressure to remove the solvent, yielding the crude this compound oil.

Mandatory Visualizations

Caption: Primary synthesis pathways of this compound.

Caption: Experimental workflow for the single-step synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 4. sodium O,O-dimethyl thiophosphate synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. ijpsr.info [ijpsr.info]

Omethoate Degradation in Soil and Water: A Technical Guide

An In-depth Examination of Degradation Pathways, Metabolites, and Analytical Methodologies for Researchers and Environmental Scientists

Introduction

Omethoate, the oxygen analog of the organophosphate insecticide dimethoate (B1670662), is a potent acetylcholinesterase inhibitor used to control a range of insect pests on various crops.[1] Due to its toxicity and potential for environmental contamination, understanding its fate and degradation in soil and water is of paramount importance for environmental risk assessment and management. This technical guide provides a comprehensive overview of the degradation products of this compound in soil and water, detailing the chemical and biological transformation processes, summarizing key quantitative data, and outlining the experimental protocols for their study.

Degradation of this compound in Water

The primary mechanism of this compound degradation in aqueous environments is hydrolysis, a process significantly influenced by pH and temperature. Photodegradation can also contribute to its breakdown, although it is generally considered a less significant pathway.

Hydrolytic Degradation

This compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The degradation follows pseudo-first-order kinetics.[2][3] The rate of hydrolysis increases significantly with increasing pH. For instance, at 25°C, the half-life of this compound ranges from 104 days in acidic conditions (pH 3) to a mere 0.89 days in alkaline conditions (pH 9).[2][4]

Table 1: Half-life of this compound in Water at Different pH Values (25°C)

| pH | Half-life (days) |

| 3 | 104 |

| 5 | Not specified |

| 7 | 5.7 - 32.5 |

| 9 | 0.89 |

Data compiled from multiple sources. Note that some variations exist in reported values.

The primary hydrolytic degradation pathway involves the cleavage of the P-S bond, leading to the formation of dimethyl phosphate (B84403) (DMP) and N-methyl-2-mercaptoacetamide.[5] Further degradation of these intermediates can occur.

Photodegradation in Water

While hydrolysis is the dominant degradation process in water, photodegradation can also occur, particularly in the presence of photosensitizers. Studies have shown that UV irradiation can lead to the degradation of this compound, with the main mineralization products being sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), phosphate (PO₄³⁻), and nitrite (B80452) (NO₂⁻).[6]

Degradation of this compound in Soil

In the soil environment, the degradation of this compound is a more complex process involving both abiotic and biotic pathways. Microbial degradation is a key factor in the breakdown of this compound in soil.

Abiotic Degradation in Soil

Similar to the aqueous environment, hydrolysis can occur in the soil solution, with the rate being dependent on soil pH and moisture content. Photodegradation on the soil surface can also contribute to the overall degradation, although its significance is often limited by light penetration into the soil profile.[7]

Biotic (Microbial) Degradation

Microbial metabolism is a major route for this compound degradation in soil.[8] Various soil microorganisms, including bacteria and fungi, have been shown to degrade this compound. The degradation rate is influenced by factors such as soil type, organic matter content, temperature, and microbial population density.[9]

One study identified a bacterial strain, Bacillus sp. YB-10, capable of degrading this compound through co-metabolism.[10] Another study demonstrated that a bacterial agent, PA9, could significantly accelerate the degradation of this compound in contaminated soil.[11] The enzymatic degradation of this compound by microorganisms is believed to proceed through several pathways, primarily involving hydrolases such as phosphatases and amidases.[12][13] These enzymes catalyze the cleavage of ester and amide bonds within the this compound molecule.

Major Degradation Products of this compound

Several degradation products of this compound have been identified in both soil and water. The formation and persistence of these metabolites are crucial for a complete environmental risk assessment.

Table 2: Major Degradation Products of this compound in Soil and Water

| Degradation Product | Chemical Formula | Formation Pathway(s) | Environmental Compartment(s) |

| Dimethyl phosphate (DMP) | C₂H₇O₄P | Hydrolysis, Microbial degradation | Soil, Water |

| O-desmethyl-omethoate | C₄H₁₀NO₄PS | Microbial degradation | Soil |

| N-methyl-2-mercaptoacetamide | C₃H₇NOS | Hydrolysis | Water |

| O,O-dimethyl phosphoric acid | C₂H₇O₄P | Hydrolysis, Microbial degradation | Soil, Water |

| O,O-dimethyl phosphorothioic acid | C₂H₇O₃PS | Microbial degradation | Soil |

| N-methyl-methyl-sulfinyl-acetamide | C₄H₉NO₂S | Microbial degradation | Soil |

This table summarizes the major identified degradation products. The relative abundance and persistence of each metabolite can vary depending on environmental conditions.

Signaling Pathways and Experimental Workflows

This compound Degradation Pathways

The degradation of this compound in soil and water involves a series of chemical and biological reactions. The following diagram illustrates the primary degradation pathways.

Caption: Primary degradation pathways of this compound in soil and water.

Experimental Workflow for Soil Degradation Studies

A typical experimental workflow for studying the degradation of this compound in soil, following guidelines such as OECD 307, is depicted below.[14][15]

Caption: Experimental workflow for an this compound soil degradation study.

Experimental Protocols

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol outlines a laboratory experiment to determine the rate and route of this compound degradation in soil under aerobic conditions.

1. Soil Collection and Preparation:

-

Collect fresh soil from a relevant agricultural region.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large particles and homogenize.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

2. Test Substance Application:

-

Use radiolabeled ¹⁴C-omethoate to trace its fate and transformation.

-

Prepare a stock solution of ¹⁴C-omethoate in a suitable solvent.

-

Apply the solution to the soil to achieve a concentration relevant to agricultural application rates. Ensure even distribution.

3. Incubation:

-

Place the treated soil into incubation vessels (e.g., biometer flasks).

-

Maintain the soil moisture at a constant level (e.g., 40-60% of maximum water holding capacity).

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

-

Aerate the flasks with a continuous flow of CO₂-free, humidified air to maintain aerobic conditions. Trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).

4. Sampling and Extraction:

-

Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples with an appropriate solvent system (e.g., acetonitrile (B52724)/water mixture). Perform multiple extractions to ensure high recovery.

5. Analysis:

-

Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound and its degradation products.[16][17]

-

Quantify the radioactivity in the soil extracts, extracted soil residues (non-extractable residues), and CO₂ traps using Liquid Scintillation Counting (LSC).

6. Data Analysis:

-

Calculate the concentration of this compound and its degradation products at each sampling time.

-

Determine the dissipation half-life (DT₅₀) of this compound using appropriate kinetic models (e.g., first-order kinetics).

-

Identify the major degradation products and propose a degradation pathway.

Analytical Method: QuPPe (Quick Polar Pesticides) Extraction and LC-MS/MS Analysis

The QuPPe method is suitable for the extraction of polar pesticides like this compound and its metabolites from various matrices.[18][19][20][21][22]

1. Sample Extraction (QuPPe Method):

-

Homogenize the sample (e.g., 10 g of soil or 10 mL of water).

-

Add a specific volume of cold methanol (B129727) and water.

-

Shake vigorously for a defined period.

-

Centrifuge the sample at low temperature.

-

The supernatant is then ready for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A column suitable for polar compounds, such as a graphitized carbon or HILIC column.

-

Mobile Phase: A gradient of an aqueous solution (e.g., with ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for each analyte.

-

Table 3: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| LC Column | Porous Graphitized Carbon (e.g., Hypercarb) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of this compound and its metabolites |

| Ionization Mode | ESI Positive |

| MRM Transitions | Specific transitions for this compound and each identified metabolite |

| Collision Energy | Optimized for each transition |

These are example parameters and should be optimized for the specific instrument and application.

Conclusion

The degradation of this compound in soil and water is a complex process driven by both abiotic and biotic mechanisms. Hydrolysis is the dominant pathway in aqueous environments, with its rate being highly dependent on pH. In soil, microbial degradation plays a crucial role in its dissipation. A number of degradation products have been identified, with dimethyl phosphate being a common metabolite in both compartments. Understanding these degradation pathways and the formation of metabolites is essential for a thorough environmental risk assessment. The use of standardized experimental protocols, such as the OECD 307 guideline for soil metabolism studies, coupled with advanced analytical techniques like LC-MS/MS, allows for the accurate determination of this compound's environmental fate. This knowledge is vital for developing strategies to mitigate the potential environmental impact of this pesticide.

References

- 1. Dimethoate and this compound in drinking water - Guideline technical document for public consultation - Canada.ca [canada.ca]

- 2. researchgate.net [researchgate.net]

- 3. Decomposition of Dimethoate and this compound in Aqueous Solutions – Half-Life, Neurotoxicity and Mechanism of Hydrolysis[v1] | Preprints.org [preprints.org]

- 4. vti.mod.gov.rs [vti.mod.gov.rs]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. Study on the Degradation of Residual this compound in Farmland Soil by Bacterial Agent PA9 [agris.fao.org]

- 12. 211. This compound (WHO Pesticide Residues Series 1) [inchem.org]

- 13. The function of microbial enzymes in breaking down soil contaminated with pesticides: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. benchchem.com [benchchem.com]

- 17. Simultaneous determination of dimethoate and its metabolite this compound in curry leaf using LC-MS/MS and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. QuPPe: About the Method [quppe.eu]

- 19. Home of the QuPPe Method [quppe.eu]

- 20. Analysis of several anionic polar pesticides in food of plant and animal origin using QuPPe extraction and CE-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. waters.com [waters.com]

- 22. lcms.cz [lcms.cz]

Toxicological Profile of Omethoate on Non-Target Insect Species: An In-depth Technical Guide

Executive Summary

Omethoate is a systemic organophosphate insecticide and a potent metabolite of Dimethoate (B1670662), utilized for controlling a wide range of insect and mite pests in agriculture.[1] Its mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing neuromuscular overstimulation, paralysis, and ultimately, death.[2][3] While effective against target pests, this compound's broad-spectrum activity poses a significant risk to non-target organisms, including beneficial insects that are vital for pollination and natural pest control. This guide provides a comprehensive overview of the toxicological effects of this compound and its parent compound, Dimethoate, on key non-target insect species, including Hymenoptera (bees, wasps), Coleoptera (ladybugs), and Neuroptera (lacewings). It synthesizes data on acute toxicity, details sublethal behavioral and physiological impacts, and outlines the experimental protocols used for such evaluations.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2] In a healthy cholinergic synapse, AChE is responsible for rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) after it has transmitted a nerve impulse, thereby terminating the signal. This compound, an organophosphate, phosphorylates a serine residue in the active site of AChE, rendering the enzyme non-functional. This reaction is effectively irreversible.[3]

The resulting accumulation of ACh in the synaptic cleft leads to the continuous stimulation of postsynaptic receptors, causing uncontrolled nerve firing. This hyperexcitation of the central nervous system manifests as tremors, paralysis, and eventually, the death of the insect. This compound is a direct inhibitor of AChE and is significantly more potent than its parent compound, Dimethoate.[1]

Acute Toxicity Profile

The acute toxicity of an insecticide is typically measured by the median lethal dose (LD50) or median lethal concentration (LC50). The LD50 is the dose required to kill 50% of a test population and is often expressed in micrograms of active ingredient per insect (µ g/bee ). The LC50 is the concentration in a medium (e.g., diet or residue) that kills 50% of the population. Data for this compound is limited; therefore, data for its parent compound, Dimethoate, which is metabolized into this compound, is also provided for context.

Table 1: Acute Toxicity of Dimethoate to Non-Target Insect Species

| Species | Order: Family | Type of Test | Value | Unit | Source(s) |

|---|---|---|---|---|---|

| Apis mellifera (Honeybee) | Hymenoptera: Apidae | Contact LD50 (24h) | 0.11 - 0.26 | µ g/bee | [4] |

| Apis mellifera (Honeybee) | Hymenoptera: Apidae | Oral LD50 (24h) | 0.11 - 0.33 | µ g/bee | [4] |

| Apis mellifera (Honeybee) | Hymenoptera: Apidae | Oral LC50 | 0.0385 | mg/L | |

| Nasonia vitripennis (Parasitoid Wasp) | Hymenoptera: Pteromalidae | Topical LD50 | 2.2 | ng/wasp | [5] |

| Leptopilina heterotoma (Parasitoid Wasp) | Hymenoptera: Figitidae | Topical LD50 | 1.4 | ng/wasp | [6] |

| Coccinella septempunctata (Ladybug) | Coleoptera: Coccinellidae | General | Highly Toxic | - | [7] |

| Chrysoperla carnea (Lacewing) | Neuroptera: Chrysopidae | General | Toxic | - |[8] |

Sublethal Effects on Non-Target Insects

Exposure to insecticide doses that are not immediately lethal can lead to a range of sublethal effects that impair the health, behavior, and reproductive success of non-target insects, ultimately affecting their populations.

Table 2: Summary of Sublethal Effects of Dimethoate on Non-Target Insects

| Species | Effect Category | Specific Impact | Source(s) |

|---|---|---|---|

| Nasonia vitripennis (Parasitoid Wasp) | Behavior | Disrupted pheromone response and olfactory host finding at doses ≥0.105 ng/wasp. | [5][9] |

| Nasonia vitripennis (Parasitoid Wasp) | Behavior | Females treated with ≥0.21 ng avoided host odor. | [9] |

| Coccinella septempunctata (Ladybug) | Behavior | Altered locomotor activity; increased walking time and reduced resting time. | [7][10] |

| Coccinella septempunctata (Ladybug) | Behavior | Avoidance of treated plant surfaces. | [10] |

| Coccinella septempunctata (Ladybug) | Physiology | Reduced predatory efficiency of both larvae and adults. | [11][12] |

| General Beneficial Insects | Physiology | Reduced fecundity, fertility, and longevity. | [13] |

| General Beneficial Insects | Physiology | Impaired development and reproductive success. |[3] |

Experimental Protocols and Methodologies

Evaluating the toxicological profile of an insecticide requires standardized and reproducible experimental designs. Methodologies are broadly categorized into acute toxicity tests to determine lethal doses and sublethal effect assessments to study behavioral and physiological impacts.

Protocol for Acute Contact Toxicity (Adapted from OECD Guideline 214)

This protocol is designed to determine the LD50 of a substance when applied topically to adult insects, such as honeybees or parasitoid wasps.

-

Test Organisms: Healthy, young adult worker bees (Apis mellifera) or female wasps (Nasonia vitripennis) of uniform age and size, sourced from disease-free colonies or cultures.

-

Preparation of Dosing Solutions:

-

Prepare a stock solution of technical grade this compound in a suitable volatile solvent, typically acetone.

-

Create a geometric series of at least five test concentrations by serial dilution of the stock solution with the solvent.

-

A solvent-only group serves as the control. A toxic standard (e.g., Dimethoate) is often run in parallel to validate the test.

-

-

Application Procedure:

-

Incubation and Observation:

-

Place treated insects into clean holding cages with access to a food source (e.g., 50% sucrose (B13894) solution).

-

Maintain cages in an incubator under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, in darkness).

-

Record mortality and any sublethal symptoms (e.g., paralysis, abnormal behavior) at set intervals, typically 4, 24, and 48 hours post-application. The test may be extended to 96 hours if mortality between 24 and 48 hours is significant.

-

-

Data Analysis: Correct mortality data for control mortality using Abbott's formula. Calculate the LD50 values and their 95% confidence intervals using probit analysis.[16]

Protocol for Sublethal Behavioral Assessment (Olfactometer Assay)

This method assesses the impact of insecticide exposure on an insect's ability to respond to chemical cues, such as sex pheromones or host-related kairomones.

-

Test Organisms and Exposure: Expose insects (e.g., parasitoid wasps) to a predetermined sublethal dose (e.g., a dose causing <10% mortality, determined from acute toxicity tests) via topical application as described in Protocol 4.1.

-

Apparatus: A Y-tube olfactometer is commonly used. This apparatus consists of a central tube where an insect is introduced, which then bifurcates into two arms. A controlled, purified airflow is passed through each arm.

-

Procedure:

-

Introduce the chemical cue into the airflow of one arm (the "treatment" arm). For example, a filter paper containing a synthetic female sex pheromone or the odor from a host-infested substrate.

-

The other arm receives an airflow with the solvent control (the "control" arm).

-

Individually release a sublethal-dosed wasp into the base of the central tube.

-

Observe the wasp's choice. A choice is recorded when the wasp walks a set distance (e.g., two-thirds of the way) into one of the arms and remains for a minimum period (e.g., 15 seconds).

-

Record the first choice and the time spent in each arm over a set duration (e.g., 5-10 minutes).

-

Test a sufficient number of insects (e.g., n=20-30) for both the insecticide-treated group and a solvent-only control group.

-

-

Data Analysis: Use a statistical test, such as a Chi-square or Fisher's exact test, to determine if the distribution of choices between the treatment and control arms differs significantly from a 50:50 distribution for both the exposed and unexposed insect groups.[5]

Conclusion and Implications

The available toxicological data, primarily from studies on its parent compound Dimethoate, indicates that this compound poses a significant hazard to non-target beneficial insects. Its high acute toxicity, coupled with a range of debilitating sublethal effects, can severely impact the fitness and functionality of these species. Sublethal exposure can disrupt critical behaviors such as pollination (impaired foraging in bees) and natural pest regulation (impaired host-finding in parasitoid wasps and reduced predation in ladybugs).[5][11] These impacts can lead to declines in beneficial insect populations and disrupt ecosystem balance.

For researchers and professionals in drug and pesticide development, this profile underscores the critical need to incorporate non-target species toxicology early in the screening process. A thorough risk assessment should not only consider acute mortality but also encompass the subtle yet ecologically significant sublethal effects on behavior and reproduction. Future research should focus on generating specific acute toxicity data for this compound across a wider range of non-target species and further elucidating the long-term population-level consequences of sublethal exposure. Such data is essential for developing more selective pest management strategies and mitigating the unintended environmental consequences of insecticide use.

References

- 1. Dimethoate - Wikipedia [en.wikipedia.org]

- 2. apvma.gov.au [apvma.gov.au]

- 3. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Four Neurotoxic Insecticides Impair Partner and Host Finding in the Parasitoid Leptopilina heterotoma and Bioactive Doses Can Be Taken up Via the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Sublethal Effects of Four Insecticides Targeting Cholinergic Neurons on Partner and Host Finding in the Parasitic Wasp Nasonia vitripennis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behaviour of the adult seven spot ladybird, Coccinella septempunctata (Coleoptera: Coccinellidae), in response to dimethoate residue on bean plants in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. entomon.ambadi.org.in [entomon.ambadi.org.in]

- 14. benchchem.com [benchchem.com]

- 15. journals.rdagriculture.in [journals.rdagriculture.in]

- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omethoate, the oxygen analog of the organophosphate insecticide dimethoate (B1670662), is a potent acetylcholinesterase inhibitor.[1] Understanding its metabolic fate in mammalian systems is crucial for assessing its toxicological profile and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the primary metabolic pathways of this compound, detailing the enzymatic processes, key metabolites, and the cellular signaling cascades affected by this compound.

Core Metabolic Pathways

In mammalian systems, this compound undergoes biotransformation primarily through two main pathways: hydrolysis and oxidative metabolism . These processes are facilitated by various enzymes, leading to the formation of several metabolites that are subsequently excreted.[2]

Hydrolytic Pathways

Hydrolysis of this compound involves the cleavage of its ester bonds, a critical step in its detoxification. This process is catalyzed by esterases and carboxyamidases.[2]

Two major hydrolytic routes have been proposed:

-

Cleavage of the P-S-C bond: Esterase action on the S-C bond results in the formation of O,O-dimethylphosphoric acid.[2]

-

Cleavage of the C-N bond: A carboxyamidase cleaves the C-N bond, leading to the formation of other metabolites.[2]

Oxidative Metabolism

Oxidative pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, also play a role in this compound metabolism.[3] Key oxidative reactions include:

-

O-demethylation: The removal of a methyl group from the methoxy (B1213986) moieties.[4]

-

N-demethylation: The removal of the N-methyl group, resulting in a de-N-methyl derivative.[2]

Key Metabolites

The metabolism of this compound results in the formation of several polar metabolites that are more readily excreted from the body, primarily in the urine.[5][6] The principal metabolites identified in mammalian urine include:

-

O,O-dimethyl phosphoric acid [5]

-

O,O-dimethyl phosphorothioic acid [5]

-

O-desmethyl this compound [4]

-

N-methyl-2-(methylsulfinyl)acetamide [4]

The relative abundance of these metabolites can vary depending on the species and the dose administered.

Quantitative Data on this compound Metabolism

The following tables summarize the quantitative data available on the excretion and enzymatic kinetics of this compound and its metabolites in mammalian systems.

Table 1: Urinary Excretion of this compound and its Metabolites in Rats

| Metabolite | Percentage of Administered Radioactivity in 24-hour Urine Composite[5] |

| O,O-dimethyl phosphoric acid | 34% |

| Unknown A | 52% |

| O,O-dimethyl phosphorothioic acid | 9.5% |

| Unknown B | 4.5% |

Data from a study where male rats were orally administered 50 mg/kg of radiolabelled this compound.[5]

Table 2: In Vitro Intrinsic Clearance of this compound in Rat and Human Liver Microsomes

| Species | Liver Microsomes | Intrinsic Clearance (CLint) (μL/min/mg)[3] |

| Rat | Adult | 1.8 ± 1.0 |

| Rat | Juvenile | 1.2 ± 0.8 |

| Human | Adult | 2.0 ± 0.0 |

| Human | Juvenile | 2.7 ± 0.8 |

Table 3: Pharmacokinetic Parameters of this compound in Adult Male Sprague-Dawley Rats after a Single Oral Dose of Dimethoate

| Parameter | Units | Value[3] |

| Cmax | ng/mL | 135 ± 28 |

| Tmax | h | 0.50 |

| AUC(0-t) | h*ng/mL | 423 ± 101 |

| t1/2 | h | 3.4 ± 1.0 |

These parameters were determined for this compound following the oral administration of dimethoate, which is metabolized to this compound in vivo.

Experimental Protocols

In Vivo Metabolism Study in Rats

This protocol outlines a typical in vivo study to investigate the metabolism of this compound in rats.

1. Animal Model:

-

Species: Male Wistar rats (6-8 weeks old)[6]

-

Housing: Housed in metabolic cages to allow for the separate collection of urine and feces.[6]

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.[6]

2. Dosing:

-

Test Substance: this compound, dissolved in a suitable vehicle (e.g., corn oil).[6]

-

Administration: A single dose is administered via oral gavage.[6] A common dose for such studies is in the range of 5-50 mg/kg body weight.[5][6]

3. Sample Collection:

-

Urine and feces are collected at regular intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h) post-dosing.[5]

-

Blood samples can also be collected at various time points to determine the pharmacokinetic profile.

4. Sample Analysis:

-

Urine samples are centrifuged to remove any solid debris.[6]

-

Metabolites are extracted from the urine using appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods.

-

Analysis of metabolites is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol describes an in vitro assay to study the metabolism of this compound using rat liver microsomes.

1. Materials:

-

Rat liver microsomes (commercially available or prepared from fresh liver tissue)[3][7]

-

This compound

-

Phosphate (B84403) buffer (pH 7.4)[8]

-

Reaction termination solvent (e.g., acetonitrile (B52724) or methanol)[3]

2. Incubation Procedure:

-

A reaction mixture is prepared containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration), this compound (at a specific concentration, e.g., 1 µM), and phosphate buffer.[3][8]

-

The mixture is pre-incubated at 37°C for a few minutes.[8]

-

The metabolic reaction is initiated by adding the NADPH regenerating system.[8]

-

The incubation is carried out at 37°C with gentle shaking for a specific time period (e.g., 0, 5, 15, 30, 60 minutes).[3][8]

3. Reaction Termination and Sample Preparation:

-

The reaction is stopped by adding a cold termination solvent.[8]

-

The mixture is centrifuged to precipitate the proteins.[8]

-

The supernatant, containing the metabolites, is collected for analysis.

4. Analysis:

-

The disappearance of the parent compound (this compound) and the formation of metabolites are quantified using LC-MS/MS.[3]

Analytical Method: LC-MS/MS for this compound and Metabolites

Chromatographic Conditions (Example): [5]

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18 RRHD, 2.1 × 150 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.40 mL/min

-

Injection Volume: 3 µL

-

Column Temperature: 30 °C

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

Mass Spectrometry Conditions (Example): [5]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 214.0 -> Product ion (m/z) 125.0

-

Metabolites would have their specific precursor and product ions determined.

-

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis via MAPK Signaling

Exposure to this compound has been shown to induce apoptosis (programmed cell death) in mammalian cells through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically involving p38 MAPK and c-Jun N-terminal kinase (JNK).

Conclusion

The metabolism of this compound in mammalian systems is a complex process involving both hydrolytic and oxidative pathways, leading to the formation of various metabolites that are primarily excreted in the urine. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to conduct further studies on the toxicokinetics and metabolism of this important organophosphate compound. Furthermore, the elucidation of the MAPK-mediated apoptotic signaling pathway provides critical insights into the molecular mechanisms of this compound-induced toxicity, opening avenues for the development of targeted therapeutic strategies. This comprehensive understanding is essential for accurate risk assessment and the protection of human health.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. 211. This compound (WHO Pesticide Residues Series 1) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. A review on effects of dimethoate - IP Int J Forensic Med Toxicol Sci [ijfmts.com]

Genotoxicity and Carcinogenicity of Omethoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omethoate, an organophosphate insecticide, is the oxygen analog and a primary metabolite of dimethoate (B1670662).[1] Its use in agriculture has prompted extensive toxicological evaluation to ascertain its potential risks to human health.[2] This technical guide provides an in-depth review of the genotoxicity and carcinogenicity of this compound, presenting key study findings, detailed experimental methodologies, and mechanistic insights. While in vivo studies have often concluded a lack of significant genotoxic or carcinogenic risk, in vitro evidence suggests a potential for DNA damage, warranting a comprehensive examination of the available data.[3][4] This document synthesizes the current understanding of this compound's toxicological profile to support informed risk assessment and future research.

Genotoxicity Profile

The genotoxicity of this compound has been evaluated in a range of in vitro and in vivo assays, with some conflicting results. While several studies suggest this compound is not genotoxic in vivo, a body of evidence from in vitro and plant-based systems indicates its potential to induce genetic damage.[2][3] The proposed mechanism for this compound's genotoxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to DNA damage.[2]

Gene Mutation Assays

The Ames test, a bacterial reverse mutation assay, is a standard method for identifying substances that can cause gene mutations. While some regulatory summaries conclude that this compound is not genotoxic in vivo, it has produced positive results in some in vitro gene mutation assays.[4]

Table 1: Summary of Gene Mutation Studies on this compound

| Test System | Assay | Concentration/Dose | Results | Reference |

|---|

| Salmonella typhimurium | Ames Test | Data not available | Positive results in some in vitro assays |[4] |

The Ames test protocol involves the following key steps:

-

Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

-

Exposure: The tester strains are exposed to various concentrations of this compound on a minimal glucose agar (B569324) plate with a trace amount of histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (bacteria that have mutated back to a state of histidine independence) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Chromosomal Aberration Assays

This compound has been shown to induce chromosomal aberrations in plant cells and sister chromatid exchanges in human lymphocytes in vitro.

The micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). A study using the Allium cepa (onion root tip) assay demonstrated a dose-dependent increase in micronuclei formation following exposure to this compound.[2]

Table 2: Micronucleus Formation in Allium cepa Root Tip Cells Exposed to this compound for 72 hours

| Treatment Group | Concentration (mg/L) | Number of Micronuclei / 1000 Cells (Mean ± SD) |

|---|---|---|

| Control | 0 | 1.2 ± 0.4 |

| This compound | 2.0 | 4.8 ± 0.8 |

| This compound | 3.1 | 7.2 ± 1.1 |

| This compound | 5.7 | 11.6 ± 1.5 |

Data extracted from a study on Allium cepa.[2]

The same Allium cepa study also revealed various types of chromosomal abnormalities, with their frequency increasing with the concentration of this compound.[2]

Table 3: Chromosomal Aberrations in Allium cepa Root Tip Cells Exposed to this compound for 72 hours

| Treatment Group | Concentration (mg/L) | Total Chromosomal Aberrations / 1000 Cells (Mean ± SD) | Predominant Aberrations |

|---|---|---|---|

| Control | 0 | 3.4 ± 0.6 | - |

| This compound | 2.0 | 15.2 ± 1.8 | Sticky chromosome, vagrant chromosome, fragment, bridge |

| This compound | 3.1 | 24.8 ± 2.2 | Sticky chromosome, vagrant chromosome, fragment, bridge |

| This compound | 5.7 | 41.6 ± 3.4 | Sticky chromosome, vagrant chromosome, fragment, bridge |

Data extracted from a study on Allium cepa.[2]

In vitro studies on human lymphocytes have shown that this compound can induce a dose-related increase in the frequency of sister chromatid exchanges (SCEs).[3] SCEs are exchanges of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic events.

Table 4: Sister Chromatid Exchange (SCE) in Human Lymphocytes Exposed to this compound

| Treatment | Concentration (µg/mL) | Result | Reference |

|---|

| this compound | Not specified | Dose-related increase in SCE frequency (P < 0.01) |[3] |

A dominant lethal study in mice evaluated the potential of this compound to affect spermatogenesis. At an acute oral dose of 5 mg/kg, this compound did not show a mutagenic hazard, as indicated by pre- and post-implantation mortality.[5]

Table 5: Dominant Lethal Study of this compound in Mice

| Test Substance | Dose (mg/kg) | Mating Period | Findings | Reference |

|---|

| this compound | 5 (oral) | 8 weeks | No suggestion of mutagenic hazard based on pre- and post-implantation mortality. |[5] |

The rodent in vivo micronucleus test is a standard assay for detecting chromosomal damage.

-

Animal Model: Typically, mice or rats are used.

-

Dosing: Animals are exposed to this compound, usually via oral gavage or intraperitoneal injection, at multiple dose levels, including a maximum tolerated dose.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Slide Preparation: The collected cells are smeared on slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a positive result.

DNA Damage Assays

The Comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells. This compound has been shown to induce DNA damage in Allium cepa in a dose-dependent manner.[2]

Table 6: DNA Damage (Comet Assay) in Allium cepa Root Tip Cells Exposed to this compound for 72 hours

| Treatment Group | Concentration (mg/L) | % Tail DNA (Mean ± SD) |

|---|---|---|

| Control | 0 | 3.1 ± 0.6 |

| This compound | 2.0 | 12.4 ± 1.5 |

| This compound | 3.1 | 21.8 ± 2.1 |

| This compound | 5.7 | 35.2 ± 2.9 |

Data extracted from a study on Allium cepa.[2]

The alkaline Comet assay is widely used to detect single- and double-strand DNA breaks.

-

Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., Allium cepa root tips, animal liver cells, or peripheral blood lymphocytes).

-

Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

-

Scoring: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.

Mechanistic Pathway of Genotoxicity

Organophosphate pesticides like this compound are known to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress. This oxidative stress can damage cellular macromolecules, including DNA, resulting in mutations and chromosomal aberrations.

Carcinogenicity Profile

The evidence regarding the carcinogenicity of this compound is mixed, with some long-term animal studies showing no oncogenic potential, while others note specific tumor formation at high doses.[3][6] It is important to also consider the data on dimethoate, as it is metabolized to this compound in vivo.

Long-Term Animal Bioassays

Long-term carcinogenicity bioassays in rodents are the primary method for assessing the carcinogenic potential of chemicals.